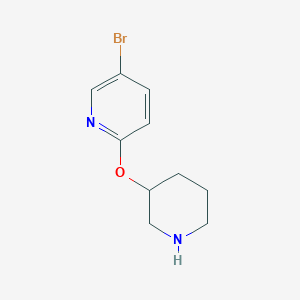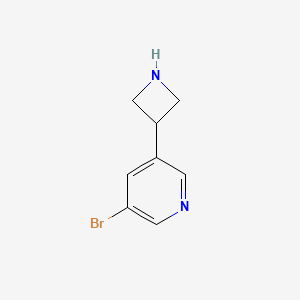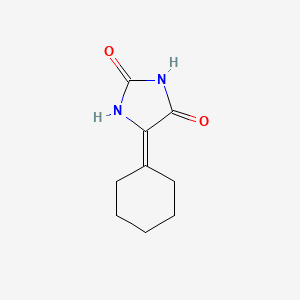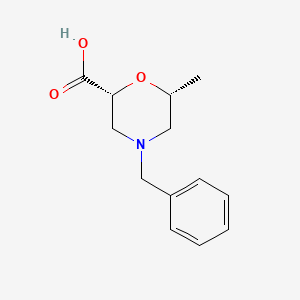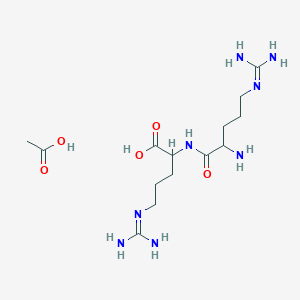
H-DL-Arg-DL-Arg-OH.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-Arg-DL-Arg-OH.CH3CO2H is a synthetic peptide consisting of two arginine residues Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-OH.CH3CO2H involves the coupling of two arginine residues. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the first arginine residue is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of the second arginine residue to form a peptide bond.
Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Arg-DL-Arg-OH.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The guanidinium group in arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized products.
Reduction: Simpler amino acid derivatives.
Substitution: Various substituted arginine derivatives.
Applications De Recherche Scientifique
H-DL-Arg-DL-Arg-OH.CH3CO2H: has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and amino acid interactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of H-DL-Arg-DL-Arg-OH.CH3CO2H involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to immune response, wound healing, and protein synthesis.
Comparaison Avec Des Composés Similaires
H-DL-Arg-DL-Arg-OH.CH3CO2H: can be compared with other similar compounds, such as:
L-Arginine: A naturally occurring amino acid with similar biological functions.
DL-Arginine: A racemic mixture of D- and L-arginine with similar properties.
H-DL-Arg-OH: A simpler derivative with one arginine residue.
Uniqueness: : The presence of two arginine residues in This compound
Propriétés
Formule moléculaire |
C14H30N8O5 |
|---|---|
Poids moléculaire |
390.44 g/mol |
Nom IUPAC |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3.C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);1H3,(H,3,4) |
Clé InChI |
XIKSRTKHBIGOMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)

![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
